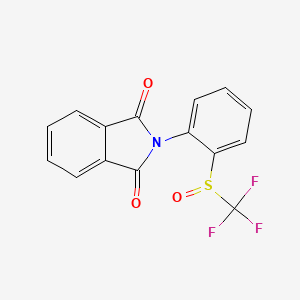

2-(2-trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

2-(2-Trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound characterized by a central isoindole-1,3-dione scaffold substituted with a trifluoromethanesulfinylphenyl group at the 2-position. The trifluoromethanesulfinyl (CF₃SO-) moiety confers unique electronic and steric properties, including strong electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs .

Its trifluoromethanesulfinyl group may enhance binding affinity to hydrophobic pockets in proteins or improve pharmacokinetic properties such as half-life .

Properties

IUPAC Name |

2-[2-(trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3NO3S/c16-15(17,18)23(22)12-8-4-3-7-11(12)19-13(20)9-5-1-2-6-10(9)14(19)21/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTOYAGCOKKEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3S(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-(trifluoromethanesulfinyl)aniline with phthalic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the isoindole-1,3-dione ring. The reaction conditions may include elevated temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-Trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets and pathways. The trifluoromethanesulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The isoindole-1,3-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Calculated based on chemical formulas where explicit data were unavailable.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Fluorinated groups (e.g., CF₃SO-) resist oxidative metabolism, extending half-life relative to methylsulfanyl or methoxy-substituted compounds, which are prone to demethylation or sulfoxidation .

- Molecular Weight: The target compound’s higher molecular weight (~355.3) may limit oral bioavailability compared to smaller analogs (e.g., 2-(3-aminophenyl) at 238.3) .

Biological Activity

The compound 2-(2-trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a member of the isoindole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H8F3NO3S

- Molecular Weight : 303.25 g/mol

- CAS Number : [Not available in search results]

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may inhibit specific enzymes or receptors involved in disease processes.

Enzyme Inhibition

Studies have shown that compounds within the isoindole family can act as inhibitors of certain enzymes linked to cancer progression and inflammation. For instance, the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is critical in controlling tumor proliferation .

Receptor Modulation

The modulation of ion channels, particularly the human ether-a-go-go-related gene (hERG) potassium channels, has been observed with related isoindole derivatives. These interactions can influence cardiac repolarization and have implications for drug safety profiles .

Biological Activity Overview

| Biological Activity | Mechanism | References |

|---|---|---|

| Antitumor Activity | PI3K/AKT/mTOR inhibition | |

| Cardiac Ion Channel Modulation | hERG channel activation | |

| Anti-inflammatory Effects | Enzyme inhibition |

Case Studies

-

Antitumor Effects

A study investigated the antitumor properties of a structurally similar isoindole derivative in a mouse xenograft model. The results indicated significant tumor growth suppression at low doses, suggesting that the compound's mechanism involves enhanced drug exposure and retention in tumor tissues . -

Cardiac Safety Profile

Another case study focused on the hERG channel activity modulation by isoindole derivatives. It was found that compounds like PD-307243 increased hERG currents significantly without affecting channel activation, indicating potential for arrhythmia risk if not properly managed in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.